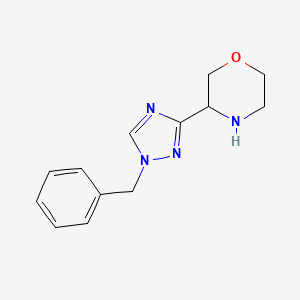

3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine is a chemical compound that features a morpholine ring attached to a 1,2,4-triazole ring, which is further substituted with a benzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine typically involves the following steps:

Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazonoyl derivatives and carbodiimides.

Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions.

Attachment of the morpholine ring: This step involves the reaction of the triazole derivative with morpholine under suitable conditions, such as in acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed on the benzyl group or the triazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the benzyl group or the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the benzyl group may produce benzyl alcohol derivatives.

Applications De Recherche Scientifique

Structural Overview

The molecular formula of 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine is C13H16N4O, with a complex structure that includes a morpholine ring and a triazole moiety. The compound's structure is integral to its functionality and effectiveness in various applications.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the growth of various bacterial strains. The incorporation of the benzyl group in this compound may enhance its lipophilicity and facilitate better penetration through microbial membranes, potentially leading to improved antibacterial efficacy.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activities. Studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The compound's ability to interact with DNA or RNA could be a mechanism through which it exerts its anticancer effects.

Agricultural Applications

Fungicides

Given the antifungal properties of triazole compounds, this compound can be explored as a potential fungicide. Its effectiveness against fungal pathogens in crops could provide an alternative to traditional fungicides, which often face issues such as resistance development.

Plant Growth Regulators

Research into plant growth regulators has identified triazole compounds as effective agents in modulating plant growth and development. The application of this compound could enhance crop yield by improving stress tolerance and promoting root development.

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials.

Corrosion Inhibitors

Triazole compounds are known for their ability to form protective films on metal surfaces. The application of this compound as a corrosion inhibitor could be beneficial in various industrial settings where metal degradation is a concern.

Summary of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Enhanced efficacy against bacterial strains |

| Anticancer Properties | Induction of apoptosis in cancer cells | |

| Agricultural Science | Fungicides | Alternative to traditional fungicides |

| Plant Growth Regulators | Improved crop yield and stress tolerance | |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical properties |

| Corrosion Inhibitors | Protection against metal degradation |

Mécanisme D'action

The mechanism of action of 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1-Benzyl-1H-1,2,4-triazol-3-yl)piperazine: Similar structure but with a piperazine ring instead of morpholine.

1-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanol: Contains an ethanol group instead of morpholine.

Uniqueness

3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs .

Activité Biologique

3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound has been explored using various methodologies. The compound can be synthesized through a straightforward reaction involving morpholine and benzyltriazole derivatives. Key synthetic routes include:

- N-Alkylation : The reaction of morpholine with 1-benzyl-1H-1,2,4-triazole under basic conditions.

- Click Chemistry : Utilizing azides and alkynes in a copper-catalyzed reaction to form triazole linkages.

Biological Activity

The biological activity of this compound has been investigated across various studies. The following sections summarize its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against several bacterial strains:

| Compound | Activity (MIC) | Target Organisms |

|---|---|---|

| This compound | < 100 µM | Gram-positive and Gram-negative bacteria |

Research indicates that the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. Further testing against multidrug-resistant strains is planned to evaluate its efficacy against pathogens like MRSA and VRE .

Anticancer Activity

While initial studies suggest limited anticancer activity against human glioma (SNB-19), lung cancer (A549), and breast cancer (T47D) cell lines (with MIC values exceeding 100 µM), the compound's lipophilicity and solubility characteristics indicate potential for further development in anticancer therapies .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. The triazole moiety may interfere with fungal sterol biosynthesis or modulate signaling pathways in cancer cells.

Case Studies

Several case studies have highlighted the biological potential of triazole derivatives similar to this compound:

- Antifungal Activity : A study demonstrated that triazoles can inhibit the growth of various fungi by targeting cytochrome P450 enzymes involved in ergosterol synthesis.

- Anticancer Research : Investigations into structurally related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Future Directions

Further research is essential to fully elucidate the biological mechanisms and optimize the pharmacological profile of this compound. Potential future studies could focus on:

- Structure–Activity Relationship (SAR) : Modifying substituents on the triazole ring to enhance activity.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

Propriétés

IUPAC Name |

3-(1-benzyl-1,2,4-triazol-3-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVWEXVHQNNNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.